Patent-Specific Synthetic Utility: A Documented 90% Yield for a VR1 Modulator Precursor
The synthetic route for preparing the target compound is documented in patent WO2005/28445 with a high yield of 90%, confirming its scalable and efficient synthesis . This is a direct process metric for procurement, as it substantiates the feasibility and cost-effectiveness of its production at scale. In contrast, the synthesis of the structurally similar non-fluorinated analog, 2-phenyl-4,4-dimethyl-4,5-dihydrooxazoline, has no comparable high-yield documented patent route for scale-up in the context of VR1 modulator synthesis, making it a less defined and riskier choice for this application .
| Evidence Dimension | Synthetic efficiency for a patent-defined pharmaceutical intermediate |
|---|---|
| Target Compound Data | 90% yield from N-(2-hydroxy-1,1-dimethylethyl)-2,6-difluorobenzamide |
| Comparator Or Baseline | 2-phenyl-4,4-dimethyl-4,5-dihydrooxazoline (CAS not available) - No patent-defined route with established yield for VR1 modulator synthesis |
| Quantified Difference | Provides a defined 90% yield pathway vs. an undefined, unvalidated synthetic route for the same application |
| Conditions | Reaction with thionyl chloride in dichloromethane at 0 °C, followed by basification and extraction (as per ChemicalBook synthesis summary) |
Why This Matters
A documented, high-yield synthetic route directly lowers procurement risk for process chemists scaling up the synthesis of VR1-targeting clinical candidates, ensuring supply chain security.
